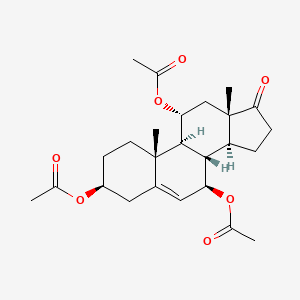
(3beta)-17-Oxoandrost-5-ene-3,7,11-triyl triacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3beta)-17-Oxoandrost-5-ene-3,7,11-triyl triacetate is a synthetic steroid derivative It is structurally related to androstane steroids and is characterized by the presence of three acetate groups attached to the 3, 7, and 11 positions of the androstane skeleton
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3beta)-17-Oxoandrost-5-ene-3,7,11-triyl triacetate typically involves multiple steps starting from a suitable androstane precursor. One common approach is to begin with 17-oxoandrost-5-ene, which undergoes selective acetylation at the 3, 7, and 11 positions. The reaction conditions often involve the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acetate groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale acetylation reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, including recrystallization and chromatography, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(3beta)-17-Oxoandrost-5-ene-3,7,11-triyl triacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the keto group at the 17 position to a hydroxyl group.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the acetate groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized steroids.
Scientific Research Applications
(3beta)-17-Oxoandrost-5-ene-3,7,11-triyl triacetate has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of more complex steroid derivatives.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in hormone replacement therapy or as an anti-inflammatory agent.
Industry: The compound is used in the development of new materials and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of (3beta)-17-Oxoandrost-5-ene-3,7,11-triyl triacetate involves its interaction with specific molecular targets, such as steroid receptors or enzymes involved in steroid metabolism. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways and gene expression. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can influence various physiological processes.
Comparison with Similar Compounds
Similar Compounds
3-Beta-Hydroxyandrost-5-en-17-one: This compound is structurally similar but lacks the acetate groups.
5alpha-Androstan-17beta-ol-3-one: Another related steroid with different functional groups.
3beta-Hydroxy-17-oxoandrost-5-en-19-al acetate: A similar compound with an additional aldehyde group.
Uniqueness
(3beta)-17-Oxoandrost-5-ene-3,7,11-triyl triacetate is unique due to the presence of three acetate groups, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other androstane derivatives and may confer specific properties that are valuable in research and industrial applications.
Properties
CAS No. |
685877-57-0 |
|---|---|
Molecular Formula |
C25H34O7 |
Molecular Weight |
446.5 g/mol |
IUPAC Name |
[(3S,7R,8S,9S,10R,11R,13S,14S)-7,11-diacetyloxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C25H34O7/c1-13(26)30-17-8-9-24(4)16(10-17)11-19(31-14(2)27)22-18-6-7-21(29)25(18,5)12-20(23(22)24)32-15(3)28/h11,17-20,22-23H,6-10,12H2,1-5H3/t17-,18-,19-,20+,22+,23-,24-,25-/m0/s1 |
InChI Key |
CTAZVGBIWRBXLT-UZZPUAPVSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@@]2([C@H]3[C@@H](C[C@]4([C@H]([C@@H]3[C@H](C=C2C1)OC(=O)C)CCC4=O)C)OC(=O)C)C |
Canonical SMILES |
CC(=O)OC1CCC2(C3C(CC4(C(C3C(C=C2C1)OC(=O)C)CCC4=O)C)OC(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


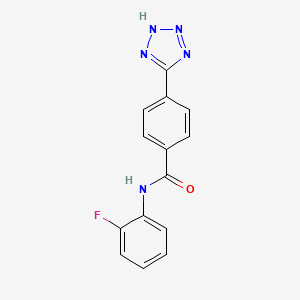
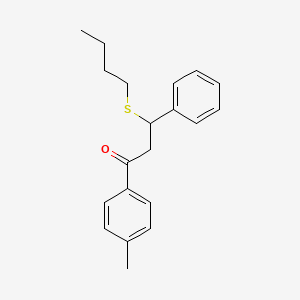
![Benzoic acid, 3-[2-oxo-3-[3-(trifluoromethoxy)phenyl]-1-imidazolidinyl]-](/img/structure/B15160960.png)
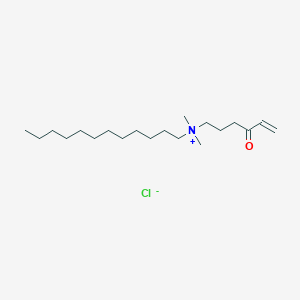
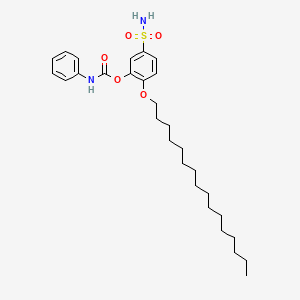
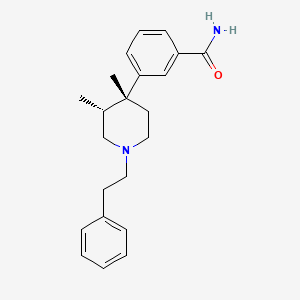
![Bis(trimethylsilyl) [2-(trimethylsilyl)ethyl]phosphonate](/img/structure/B15160978.png)
![2-({2-Ethyl-2-[(2-hydroxyethoxy)methyl]hexyl}oxy)ethan-1-ol (non-preferred name)](/img/structure/B15160982.png)
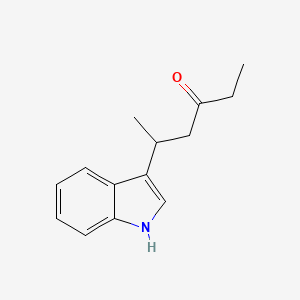
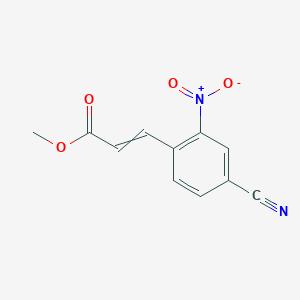
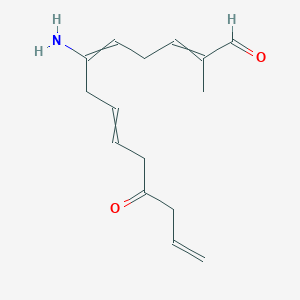
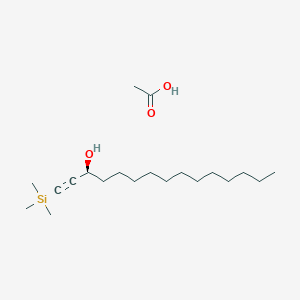
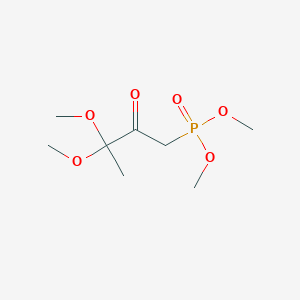
![5-[(dibenzylamino)sulfonyl]-1-methyl-1H-pyrrole-2-carboxylic acid](/img/structure/B15161015.png)
